2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BAY 60-6583, is a potent and selective agonist for the adenosine A2B receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research into oxamide derivatives, which share structural similarities with the compound , focuses on the synthesis and structural investigation of these compounds. These studies have elucidated the stabilization mechanisms of such compounds through intramolecular hydrogen bonding, which could have implications for designing drugs with enhanced stability and efficacy (Martínez-Martínez et al., 1998).
Practical Synthesis of CCR5 Antagonists
The development of synthetic methodologies for CCR5 antagonists, which are important in the treatment of conditions like HIV/AIDS, provides insight into the potential for synthesizing complex purine derivatives. These methodologies may offer a framework for synthesizing "2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" and studying its applications (Ikemoto et al., 2005).
Antimicrobial Activities of Dihydropurines
The synthesis and antimicrobial activity of dihydropurine compounds indicate the potential for purine derivatives to serve as effective agents against a variety of microbial pathogens. This suggests the compound could also possess antimicrobial properties, meriting further investigation (Sharma et al., 2004).
Tautomeric Properties of Dihydropurines
Exploring the tautomeric properties of dihydropurine derivatives highlights the importance of structural dynamics in influencing the biological activity and stability of purine-based compounds. This research could guide the functional optimization of "2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" (Beagley et al., 1995).
Synthesis and Antiviral Activities
The synthesis and evaluation of purine derivatives as antiviral agents demonstrate the versatility of purines in developing therapeutics against viral infections. This suggests a potential area of application for the compound , especially in designing new antiviral drugs (Duckworth et al., 1991).
properties
IUPAC Name |
2-butyl-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-5-10-13-20-14(16(19)24)15-17(21-13)23(18(25)22-15)11-8-6-7-9-12(11)26-4-2/h6-9H,3-5,10H2,1-2H3,(H2,19,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCQKGPMIAPQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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